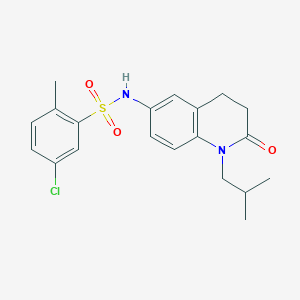![molecular formula C8H12N2OS B2493319 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine CAS No. 1936271-75-8](/img/structure/B2493319.png)
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine" typically involves multi-step chemical reactions, starting from readily available precursors. For example, the synthesis of 2-amino-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which share a similar heterocyclic framework, can be achieved via condensation of semicarbazide/thiosemicarbazide with aldehydes followed by oxidative bond formation mediated by iodine (Niu et al., 2015). This methodology suggests a pathway that might be adaptable for synthesizing the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine" is often determined using techniques such as X-ray crystallography. These studies reveal the arrangement of atoms within the molecule and provide insights into the stereochemistry and electronic structure. For instance, the structural analysis of 1,3,4-thiadiazoles shows typical heterocyclic ring conformations and intermolecular interactions that could influence the properties of the target compound (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Compounds with thiazol-2-amine and oxolan moieties participate in various chemical reactions, including condensation, nucleophilic substitution, and redox reactions. These reactions can modify the molecular structure, leading to derivatives with diverse chemical properties. The reactivity pattern of these compounds is crucial for designing synthetic routes and for their application in drug synthesis and material science.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. For example, the crystal density and the presence of solvent molecules within the crystal lattice of similar energetic compounds have been reported, indicating high crystal density and specific solvent interactions (Zelenin et al., 1997).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as thiazoles, oxadiazoles, and thiazolidinones, are critical in the development of pharmaceuticals, dyes, and materials with unique properties. The synthesis and transformation of these compounds enable the exploration of their biological and chemical properties, contributing to advances in drug development and materials science.
Synthesis of Diverse Heterocycles : The reactivity of specific heterocyclic scaffolds enables the synthesis of a wide range of heterocycles, including thiazoles and thiazolidinones, which are valuable in developing new pharmaceuticals and materials (Gomaa & Ali, 2020; Abdurakhmanova et al., 2018).
Biological Activity of Heterocyclic Systems : Compounds based on 1,3,4-thiadiazole and 1,3,4-oxadiazole rings exhibit a range of pharmacological activities, making them crucial scaffolds in medicinal chemistry (Lelyukh, 2019).
Thiazolidinediones as Ligands : The thiazolidinedione scaffold, present in some related compounds, shows potential as antimicrobial, antitumor, and antidiabetic agents, underscoring the importance of heterocyclic compounds in therapeutic applications (Singh et al., 2022).
Application Potential in New Drug Development
- Pharmacological Significance : The structural features of heterocyclic compounds, such as oxadiazoles, play a significant role in binding with various enzymes and receptors, demonstrating a wide range of bioactivities that are beneficial in the development of new drugs (Rana, Salahuddin, & Sahu, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)3-6-1-2-11-4-6/h5-6H,1-4H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPGPFOXCJTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)





![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)



![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)